2-(Naphthalen-1-yloxy)acetonitrile

Übersicht

Beschreibung

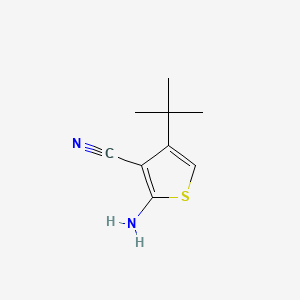

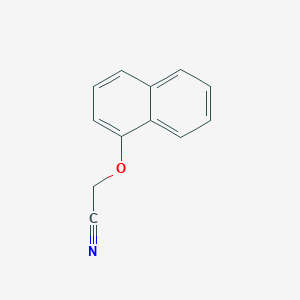

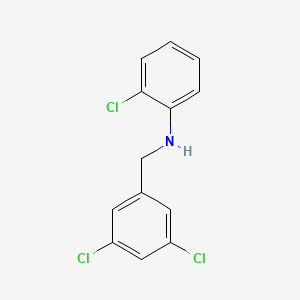

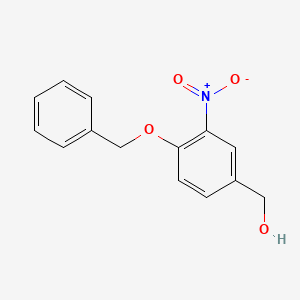

“2-(Naphthalen-1-yloxy)acetonitrile” is a chemical compound with the molecular formula C12H9NO . It is used in the preparation of tert-Bu benzoates . The compound is white to yellow solid or melt and insoluble in water .

Synthesis Analysis

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Another synthesis method involves the use of acetonitrile in organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The InChI code for the compound is 1S/C12H9NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 .

Chemical Reactions Analysis

The compound has been used in the preparation of tert-Bu benzoates . It has also been involved in the synthesis of antidepressant molecules via metal-catalyzed reactions .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 183.21 g/mol . It is a white to yellow solid or melt and is insoluble in water . The InChI code for the compound is 1S/C12H9NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Cascade Michael Addition-Elimination Reaction : 2-(Naphthalen-1-yloxy)acetonitrile is utilized in synthesizing new compounds through cascade Michael addition-elimination reactions. This process involves the reaction of sodium 1,2-naphthoquinone-4-sulfonate with various substituted acetonitrile compounds in ethanol-water in the presence of a basic catalyst (Villemin et al., 2010).

Photocatalysis and Photochemistry

- TiO2-Catalyzed Photoreaction : Studies have explored the TiO2-catalyzed photo-reaction of naphthalene in mixed solutions of acetonitrile and water. This research is significant in understanding the photophysical behavior of naphthalene-based compounds (Jia et al., 1999).

Organic Light Emitting Diodes (OLEDs)

- Organotin Compounds Derived from Schiff Bases : Research on organotin compounds derived from Schiff bases, synthesized using 2-hydroxynaphthaldehyde with 2-aminophenol derivatives in acetonitrile, contributes to the development of materials for OLEDs (García-López et al., 2014).

Radical Generation and Stability

- Naphthoyloxyl Radical Generation : The photocleavage of 1-(naphthoyloxy)-2-pyridones in acetonitrile is a method to generate naphthoyloxyl radicals. This research is pivotal in studying the stability and reactivity of radicals (Najiwara et al., 2001).

Metal Ion Detection and Sensing

- Fluorescent Probes for Metal Ions : The development of naphthalene-based fluorescent probes in acetonitrile for detecting metal ions like Mg2+ and Zn2+ has been a focus of research. These probes function by regulating solvents and are used for "off–on" fluorescent response detection (Qin et al., 2015).

Antibacterial Studies

- Metal Ion Complexes for Antimicrobial Properties : Synthesis of metal ion complexes using 2-(naphthalene-2-yl)-2-(naphthalene-2ylamino) acetonitrile ligand for studying antimicrobial properties is an area of active research (Al-amery, 2016).

Fluorescence Detection of Radicals

- Nitroxide Scavenging : The fluorescence detection of radical scavenging reactions, where the paramagnetic nitroxide-substituted naphthalene is converted to a diamagnetic N-alkoxy derivative, is studied using acetonitrile as a medium (Gerlock et al., 1990).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-naphthalen-1-yloxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUBGVLFZJFONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076714.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076718.png)

![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076719.png)

![N-(4-chlorobenzyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076729.png)

![3-[(3-Methoxypropyl)amino]propanenitrile](/img/structure/B3076738.png)

![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)